tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate
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Overview
Description
Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolo[3,2-b]pyridine core through a series of cyclization reactions. This core is then functionalized with a tert-butyl ester group and a cyclohexanecarboxylate moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrolo[3,2-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate: Another compound with a similar pyrrolo[2,3-b]pyridine core.
Tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate: Contains a chloro substituent on the pyrrolo[2,3-b]pyridine core.
Uniqueness
Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern and the presence of the cyclohexanecarboxylate moiety. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)13-6-4-12(5-7-13)14-8-10-19-15-9-11-20-16(14)15/h8-13,20H,4-7H2,1-3H3 |
InChI Key |
QGSHRMBAAGWXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)C2=C3C(=NC=C2)C=CN3 |
Origin of Product |
United States |
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